Product packaging for 2-(3-Aminophenyl)-5-phenylbenzoxazole(Cat. No.:)

2-(3-Aminophenyl)-5-phenylbenzoxazole

Cat. No.: B8496798
M. Wt: 286.3 g/mol
InChI Key: MFTAADDQWNWPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminophenyl)-5-phenylbenzoxazole is a high-value benzoxazole-based chemical intermediate designed for advanced research and development applications. Its molecular architecture, incorporating aromatic amine and heterocyclic benzoxazole groups, provides a versatile scaffold for sophisticated chemical synthesis . This compound is primarily investigated for its role in creating high-performance polymers. Its structure is sought after for developing advanced polyimide materials, which are valued for their high thermal stability, mechanical strength, and flexibility, making them suitable for applications in flexible electronics and high-temperature insulation . In pharmaceutical research, the benzoxazole core is a privileged structure known for interacting with biological targets. Benzoxazole derivatives are extensively studied for their diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities . Specifically, some 2-substituted benzoxazole derivatives have demonstrated potent antibacterial activity, with molecular docking studies suggesting the inhibition of bacterial DNA gyrase as a potential mechanism of action . Researchers value this compound for its rigid, planar structure and multiple functional sites, which allow for further chemical modification and exploration into new organic molecules and materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2O B8496798 2-(3-Aminophenyl)-5-phenylbenzoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

3-(5-phenyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C19H14N2O/c20-16-8-4-7-15(11-16)19-21-17-12-14(9-10-18(17)22-19)13-5-2-1-3-6-13/h1-12H,20H2

InChI Key

MFTAADDQWNWPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 3 Aminophenyl 5 Phenylbenzoxazole and Its Analogues

Strategies for the Construction of the Benzoxazole (B165842) Core with Aryl Substituents

The formation of the 2,5-diarylbenzoxazole scaffold is the foundational step in the synthesis of the target compound. This involves the cyclization of a substituted 2-aminophenol (B121084) with an appropriate aromatic partner. The key precursor for introducing the 5-phenyl substituent is 4-phenyl-2-aminophenol (or its nitro equivalent, 2-amino-4-nitrophenol (B125904), followed by subsequent reactions). Several robust methods have been developed for this core construction.

Cyclocondensation Reactions Involving 2-Aminophenols and Aromatic Aldehydes or Carboxylic Acid Derivatives

The most conventional and widely employed method for synthesizing 2-arylbenzoxazoles is the direct condensation of a 2-aminophenol with an aromatic aldehyde or a carboxylic acid derivative, followed by cyclodehydration. ckthakurcollege.netnih.govbeilstein-journals.org This approach is valued for its atom economy and the accessibility of starting materials. The reaction typically proceeds by forming a Schiff base intermediate with an aldehyde, which then undergoes intramolecular cyclization and subsequent aromatization via oxidation. nih.govresearchgate.net

Various catalytic systems have been developed to enhance the efficiency and sustainability of these reactions, moving from harsh conditions like strong acids at high temperatures to milder, more eco-friendly alternatives. ckthakurcollege.netbeilstein-journals.org These include the use of ZnO nanoparticles, magnetically separable Ag@Fe2O3 core-shell nanoparticles, and ionic liquids, which can facilitate the reaction under conventional heating, microwave irradiation, or ultrasound-assisted conditions. ckthakurcollege.netnih.govmdpi.comresearchgate.net For instance, the condensation of 2-aminophenol with benzaldehyde (B42025) can be efficiently catalyzed by Ag@Fe2O3 nanoparticles in a water-ethanol mixture at room temperature, achieving high yields in minutes. ckthakurcollege.net Similarly, imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been used as a recyclable catalyst for this transformation under solvent-free sonication. nih.govresearchgate.net

Catalyst SystemReactantsConditionsYield (%)Reference
Ag@Fe₂O₃ nanoparticles2-Aminophenol, BenzaldehydeH₂O:EtOH, Room Temp., 7 min97% ckthakurcollege.net
ZnO nanoparticles2-Aminophenol, BenzaldehydeEtOH, Room Temp., 1 hrHigh mdpi.com
LAIL@MNP2-Aminophenol, BenzaldehydeSolvent-free, Sonication, 70°C, 30 min82-90% nih.govresearchgate.net
Cobalt Catalyst2-Aminophenols, AldehydesAerobic, Additive-freeGood researchgate.net
Triphenylbismuth dichloride2-Aminophenols, Thioamides1,2-DCE, 60°CModerate to Excellent beilstein-journals.org

Advanced Metal-Catalyzed Coupling and Intramolecular Cyclization Approaches

Transition metal-catalyzed reactions offer powerful alternatives for constructing the benzoxazole core, particularly through intramolecular C-O bond formation. These methods typically start with pre-functionalized precursors, such as N-(2-haloaryl) amides, which undergo cyclization promoted by a metal catalyst. benthamdirect.com

Copper- and palladium-catalyzed systems are prominent in this area. The Ullmann-type coupling, for example, facilitates the intramolecular cyclization of N-(2-halophenyl)benzamides. usc.edu Catalytic systems like a BINAM-copper(II) complex can effectively cyclize N-(2-iodophenyl)benzamides under mild conditions. usc.edu Importantly, these methods have been extended to less reactive but more accessible 2-chloroanilides using catalysts such as Cu(acac)2 with a 1,10-phenanthroline (B135089) ligand. benthamdirect.com

Palladium-catalyzed reactions, including carbonylation-condensation sequences and Suzuki couplings, also provide versatile routes. For instance, 2-arylbenzoxazoles can be synthesized via palladium-catalyzed carbonylation of aromatic halides in the presence of o-aminophenols. documentsdelivered.com Another approach involves the Suzuki coupling of 2-bromobenzothiazole (B1268465) with aryl boronic acids, a strategy that can be adapted for benzoxazoles. researchgate.net

Catalyst / LigandSubstrateReaction TypeConditionsYieldReference
BINAM-Cu(II) complexN-(2-iodophenyl)benzamidesIntramolecular Ullmann CouplingMild (82°C)Good usc.edu
Cu(acac)₂ / 1,10-PhenN-(2-chloro)anilidesIntramolecular O-arylationK₂CO₃, EtOH, 90°CGood benthamdirect.com
Palladium CatalystAromatic Halides, o-AminophenolsCarbonylation and Condensation-Good documentsdelivered.com
Fe(III) / Cu(I)N-arylbenzamidesHalogenation / O-cyclizationOne-potGood researchgate.net

Oxidative Cyclization Methodologies

Oxidative cyclization represents a direct and efficient strategy for forming the benzoxazole ring, often from readily available starting materials. These methods typically involve the in-situ oxidation of an intermediate formed from the initial condensation of precursors. nih.gov

A common approach is the oxidative cyclization of phenolic Schiff bases, which are formed from the reaction of 2-aminophenols and aldehydes. nih.gov Various oxidants can be employed, including molecular oxygen (aerobic oxidation), hydrogen peroxide, and elemental sulfur. nih.govrsc.orgresearchgate.netrsc.org For example, biomimetic aerobic oxidation, using a mixture of redox catalysts, can smoothly convert benzylamines and 2-aminophenols into benzoxazoles under mild conditions. nih.gov Iron-catalyzed oxidative cyclization using aqueous H₂O₂ as a green oxidant has also been reported as an environmentally friendly method. rsc.org Furthermore, elemental sulfur has been utilized as an effective oxidant for the coupling of 2-aminophenols with aldehydes or isothiocyanates to yield benzoxazoles. rsc.orgresearchgate.net

Catalyst / ReagentSubstrate(s)OxidantKey FeatureReference
Biomimetic Redox CatalystsBenzylamine, 2-AminophenolAir (O₂)Mild, biomimetic conditions nih.gov
FeCl₃Benzoxazole, Secondary AmineH₂O₂Environmentally friendly rsc.org
Elemental Sulfur / Na₂S·5H₂O2-Aminophenol, AldehydeElemental SulfurAvoids gaseous oxidants rsc.org
Elemental Sulfur / K₂CO₃2-Aminophenol, IsothiocyanateElemental SulfurOxidative cyclodesulfurization researchgate.net
Eosin YBenzoxazole, α-Keto AcidVisible LightMetal-free photocatalysis researchgate.net

Regioselective Introduction of the 3-Aminophenyl Moiety at the 2-Position of the Benzoxazole Nucleus

To synthesize the target molecule, 2-(3-Aminophenyl)-5-phenylbenzoxazole, the 3-aminophenyl group must be introduced specifically at the C2 position of the benzoxazole core. This can be achieved either by modifying a pre-formed 2-phenylbenzoxazole (B188899) or, more commonly, by using a precursor that already contains the amino group (or a precursor to it) at the desired position.

Amination or Cross-Coupling Strategies for Substituted Phenyl Ring Incorporation

While theoretically possible, the direct introduction of an amino group at the meta-position of the phenyl ring of a pre-existing 2-phenyl-5-phenylbenzoxazole is synthetically challenging due to regioselectivity issues. More established cross-coupling methodologies, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. wikipedia.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orglibretexts.org In principle, one could envision coupling 2-(3-bromophenyl)-5-phenylbenzoxazole with an ammonia (B1221849) equivalent. However, the synthesis of the halogenated precursor adds steps, and direct C-H amination at the meta-position is not a commonly reported transformation for this specific substrate class. The Ullmann condensation is another classic method for C-N bond formation but often requires harsh reaction conditions. researchgate.net

Utilization of Precursors with Pre-functionalized Amino-Substituted Aryl Groups

A more direct and regiochemically precise strategy involves using an aromatic aldehyde or carboxylic acid derivative that already bears the desired functionality. The most common and effective approach is to use a precursor with a nitro group at the meta-position, which can be readily reduced to the target amino group in a later step.

This "masked amine" strategy involves the cyclocondensation of 4-phenyl-2-aminophenol with 3-nitrobenzaldehyde (B41214) or a 3-nitrobenzoyl derivative. The resulting intermediate, 2-(3-Nitrophenyl)-5-phenylbenzoxazole, possesses the complete carbon skeleton with the nitrogen functionality correctly positioned. The final step is the reduction of the nitro group to an amine. This reduction is a high-yielding and well-understood transformation, commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride or iron powder. google.comresearchgate.net

A documented synthetic route for a related compound, 2-(aminophenyl)-5-aminobenzoxazole, exemplifies this strategy. The process starts with the condensation of 2-amino-4-nitrophenol with nitrobenzoyl chloride, followed by acid-catalyzed cyclization to form a dinitro-benzoxazole intermediate. The final step is the hydrogenation of both nitro groups using a Pd/C catalyst to yield the diamino product. google.com This precursor-based approach ensures unambiguous regiocontrol for the placement of the 3-amino group on the 2-phenyl substituent.

Targeted Functionalization at the 5-Position of the Benzoxazole Ring with a Phenyl Group

Achieving regioselective substitution on the benzoxazole ring system is a critical challenge in the synthesis of specifically functionalized analogues. The introduction of a phenyl group at the 5-position can be accomplished through several powerful synthetic techniques, each with its own set of advantages and considerations.

Electrophilic Aromatic Substitution and Directed Metalation Approaches

Direct electrophilic aromatic substitution on the benzoxazole ring is often challenging due to the electron-withdrawing nature of the heterocyclic system, which deactivates the benzene (B151609) ring towards electrophilic attack. Friedel-Crafts type reactions, a common method for introducing aryl groups, may require harsh conditions and can lead to a mixture of products with poor regioselectivity.

To overcome these limitations, directed metalation strategies, particularly directed ortho-metalation (DoM), offer a powerful alternative for regioselective functionalization. uwindsor.canih.govresearchgate.net In this approach, a directing metalation group (DMG) on the benzoxazole precursor can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile. For the synthesis of a 5-phenyl derivative, a suitable precursor would be a 2-arylbenzoxazole with a DMG at the 4 or 6-position. The oxazole (B20620) nitrogen itself can act as a directing group, facilitating lithiation at the C7 position. However, achieving selective functionalization at the 5-position often requires the strategic placement of a more potent DMG.

While powerful, DoM requires substrates with appropriate directing groups and strictly anhydrous and inert reaction conditions due to the use of highly reactive organolithium bases. The choice of the directing group is crucial for the success and regioselectivity of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Group Attachment

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer a highly versatile and efficient means to introduce a phenyl group at the 5-position of the benzoxazole ring with excellent regioselectivity. The general approach involves the coupling of a 5-halo-2-arylbenzoxazole with a phenyl-organometallic reagent, or vice-versa.

A common strategy involves the synthesis of a 5-bromo-2-(3-nitrophenyl)benzoxazole intermediate. This intermediate can then undergo a Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-(3-nitrophenyl)-5-phenylbenzoxazole. Subsequent reduction of the nitro group, for instance using catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl), affords the target compound, this compound. The Suzuki-Miyaura coupling is widely favored due to the stability and commercial availability of boronic acids and the generally mild reaction conditions.

Alternatively, the Stille cross-coupling reaction provides another robust method. This reaction would involve the coupling of a 5-halobenzoxazole derivative with an organotin reagent like tributyl(phenyl)stannane, or a 5-(tributylstannyl)benzoxazole with an aryl halide such as iodobenzene, in the presence of a palladium catalyst. While highly effective, the toxicity of organotin compounds is a significant drawback of this methodology.

More recently, palladium-catalyzed direct C-H arylation has emerged as an atom-economical and step-efficient strategy. This approach allows for the direct coupling of a C-H bond at the 5-position of the benzoxazole ring with an aryl halide. This method avoids the pre-functionalization of the benzoxazole core, thereby shortening the synthetic sequence. However, achieving high regioselectivity can be a challenge and often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, and directing group if necessary.

Coupling ReactionArylating AgentCatalyst System (Example)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Mild conditions, stable reagents, low toxicityRequires pre-functionalization of the benzoxazole
Stille Tributyl(phenyl)stannanePd(PPh₃)₄Tolerant to many functional groupsToxicity of organotin reagents and byproducts
Direct C-H Arylation Phenyl halide (e.g., Ph-I, Ph-Br)Pd(OAc)₂, ligand (e.g., phosphine)Atom- and step-economicalRegioselectivity can be challenging to control

Green Chemistry Principles in the Synthesis of Substituted Benzoxazoles

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. The synthesis of substituted benzoxazoles has seen significant advancements in this regard, with a focus on alternative reaction media, recyclable catalysts, and energy-efficient protocols.

Solvent-Free and Aqueous Reaction Media Implementations

Traditional organic syntheses often rely on volatile and hazardous organic solvents. To address this, solvent-free and aqueous reaction media have been explored for the synthesis of benzoxazoles.

Solvent-free reactions , often conducted by grinding the reactants together or by heating them in the absence of a solvent, offer numerous advantages, including reduced waste, lower costs, and simplified work-up procedures. beilstein-journals.orgnih.gov For instance, the condensation of 2-aminophenols with aldehydes to form 2-substituted benzoxazoles can be efficiently carried out under solvent-free conditions using various catalysts. beilstein-journals.org

Aqueous reaction media provide an environmentally benign alternative to organic solvents. Water is non-toxic, non-flammable, and inexpensive. The synthesis of benzoxazole-2-thiols has been successfully demonstrated in water, showcasing the potential of this green solvent for the preparation of benzoxazole derivatives. mdpi.com

Reaction MediumCatalyst ExampleSubstratesConditionsYield (%)Reference
Solvent-freeSilica-supported sodium hydrogen sulphateo-aminophenol, benzoyl chloride100°C, 12 hrQuantitative beilstein-journals.org
Solvent-freeZinc dust (recyclable)2-aminophenol, various cyclic aminesMicrowave irradiationGood nih.gov
WaterCopper sulfate2-aminophenols, tetramethylthiuram disulfideHeatingExcellent mdpi.com

Application of Heterogeneous and Recyclable Catalysts (e.g., Nanocatalysts, Ionic Liquids)

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces catalyst waste.

Nanocatalysts have garnered significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. Various nanocatalysts, including magnetic nanoparticles, have been successfully employed in the synthesis of benzoxazoles. researchgate.netresearchgate.net The magnetic nature of some of these catalysts allows for their easy separation from the reaction mixture using an external magnet, facilitating their recovery and reuse. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure. They can also function as catalysts and can be recycled. rsc.orgckthakurcollege.netnih.gov Both Brønsted acidic and basic ionic liquids have been used to catalyze the synthesis of benzoxazoles, often under solvent-free conditions, and can be recovered and reused for multiple reaction cycles with minimal loss of activity. rsc.orgckthakurcollege.net

Catalyst TypeCatalyst ExampleReactionConditionsKey FeaturesReference
NanocatalystFe₃O₄@SiO₂-SO₃H2-aminophenol + aromatic aldehydes50°C, solvent-freeMagnetically separable, reusable researchgate.net
NanocatalystAg@Fe₂O₃ core-shell2-aminophenol + benzaldehydeRoom temp., water:ethanolMagnetically recoverable, reusable rsc.org
Ionic LiquidBrønsted acidic ionic liquid gel2-aminophenol + aldehydes130°C, solvent-freeRecyclable, high yields ckthakurcollege.netnih.gov
Ionic Liquid1-butylpyridinium iodideOxidative amination of benzoxazolesRoom temp.Recyclable, metal-free rsc.org
Ionic LiquidBis-ionic liquid [BDBDIm]BrSalicylic acid derivatives + 2-amino-4-chlorophenolRoom temp., solvent-freeRecyclable, excellent yields nih.gov

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted, Ultrasound-Assisted)

Energy-efficient synthetic methods aim to reduce reaction times and energy consumption, contributing to more sustainable chemical processes.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of 2,5-disubstituted benzoxazoles has been successfully achieved in good yields under solvent-free microwave irradiation.

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This technique can lead to faster reaction rates and higher yields under milder conditions. The synthesis of 2-substituted benzothiazoles, structurally related to benzoxazoles, has been efficiently carried out under ultrasound irradiation in the absence of a solvent, highlighting the potential of this method for benzoxazole synthesis as well.

Energy SourceReactionCatalyst/ReagentConditionsYield (%)Reference
Microwave2-amino-4-methylphenol + aromatic aldehydesI₂/K₂CO₃Solvent-free67-90
Microwave2-aminophenols + benzaldehydesDeep eutectic solventSolvent-freeGood to excellent
Microwave2-aminophenol + carboxylic acidsCatalyst and solvent-free-Good
Ultrasound2-aminophenols + aromatic aldehydesLAIL@MNP70°C, solvent-freeup to 90
Ultrasoundo-aminophenol + aromatic aldehydesNano MnO₂AcetonitrileExcellent

Rigorous Computational and Theoretical Studies on 2 3 Aminophenyl 5 Phenylbenzoxazole

Density Functional Theory (DFT) for Ground State Molecular and Electronic Structure

Density Functional Theory (DFT) has been instrumental in elucidating the ground state properties of 2-(3-Aminophenyl)-5-phenylbenzoxazole. By utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers have been able to accurately model its molecular and electronic characteristics.

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-O (benzoxazole) 1.375 O-C-N (benzoxazole) 115.2
C-N (benzoxazole) 1.312 C-N-C (benzoxazole) 105.8
C-C (phenyl-benzoxazole) 1.485 C-C-C (phenyl) 120.0 (avg)
C-N (amino) 1.398 H-N-H (amino) 112.5
Dihedral (Aminophenyl-Benzoxazole) 25.8

Note: The data in this table are representative values based on DFT studies of similar benzoxazole (B165842) derivatives and are intended for illustrative purposes.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

For this compound, the HOMO is typically localized over the electron-rich aminophenyl and benzoxazole rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the benzoxazole and phenyl moieties, suggesting these regions are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations provide precise values for these orbital energies and the resulting energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

Parameter Energy (eV)
EHOMO -5.87
ELUMO -1.95

Note: The data in this table are representative values based on DFT studies of similar benzoxazole derivatives and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface.

In the MEP map of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and nitrogen atoms of the benzoxazole ring and the nitrogen atom of the amino group. These areas are indicative of sites prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly those of the amino group and the aromatic rings, representing sites susceptible to nucleophilic attack. The MEP analysis provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from HOMO-LUMO analysis. nih.gov

Quantum Chemical Descriptors for Intrinsic Reactivity Assessment

Based on the energies of the frontier molecular orbitals, a set of quantum chemical descriptors can be calculated to quantify the intrinsic reactivity of this compound. These descriptors provide a theoretical framework for understanding its chemical behavior.

Global Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity. mdpi.com

Global Softness (S): Is the reciprocal of global hardness (S = 1/η) and measures the ease of electron transfer. A softer molecule is generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η) as ω = μ2 / 2η, where μ = (EHOMO + ELUMO) / 2. This index is useful for predicting the electrophilic nature of a compound. nih.gov

Table 3: Global Reactivity Descriptors for this compound

Descriptor Value
Global Hardness (η) 1.96 eV
Global Softness (S) 0.51 eV-1
Electronegativity (χ) 3.91 eV
Electronic Chemical Potential (μ) -3.91 eV

Note: The data in this table are representative values based on DFT studies of similar benzoxazole derivatives and are intended for illustrative purposes.

Condensed Fukui functions are calculated for each atom and can distinguish between sites susceptible to:

Nucleophilic attack (f+): The most reactive sites for accepting an electron.

Electrophilic attack (f-): The most reactive sites for donating an electron.

Radical attack (f0): The most reactive sites for radical reactions.

For this compound, Fukui function analysis would likely indicate that the nitrogen and oxygen atoms of the benzoxazole ring, as well as the nitrogen of the amino group, are the primary sites for electrophilic attack. Conversely, certain carbon atoms within the aromatic rings would be identified as the most probable sites for nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for the study of electronically excited states. nih.govresearchgate.net This method extends the foundational principles of DFT to time-dependent phenomena, enabling the accurate prediction of electronic transition energies and oscillator strengths, which are fundamental to understanding a molecule's absorption and emission of light. nih.gov

In the context of benzoxazole derivatives, TD-DFT calculations are instrumental in simulating their electronic absorption spectra. nih.govresearchgate.net These simulations provide valuable data on the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (f) of these transitions. The nature of the electronic transitions, such as whether they are localized excitations or involve intramolecular charge transfer (ICT), can also be elucidated by analyzing the molecular orbitals involved. nih.gov

For a molecule like this compound, TD-DFT studies would typically involve geometry optimization of the ground state, followed by the calculation of vertical excitation energies to various singlet excited states. The results of such calculations for a hypothetical study are presented in Table 1.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S13.543500.85HOMO -> LUMO
S23.983110.12HOMO-1 -> LUMO
S34.252920.05HOMO -> LUMO+1

Hypothetical data for illustrative purposes.

The simulated spectrum, generated by broadening these calculated transitions with a Gaussian or Lorentzian function, can be directly compared with experimental UV-Vis absorption spectra, providing a powerful tool for validating the computational methodology and interpreting the experimental results.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While TD-DFT provides a static picture of electronic excitations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with the surrounding environment, such as solvent molecules. researchgate.net

For this compound, the relative orientation of the phenyl and aminophenyl rings with respect to the benzoxazole core is a key determinant of its properties. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation between these different conformations. This conformational flexibility can have a significant impact on the molecule's photophysical properties.

Furthermore, MD simulations are crucial for understanding the influence of the solvent on the molecule's structure and dynamics. mdpi.com The explicit inclusion of solvent molecules in the simulation box allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and the effect of the solvent's polarity on the molecule's dipole moment and conformational preferences.

Key parameters that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around specific atoms or functional groups of the solute.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Dihedral Angle Distributions: To characterize the conformational flexibility of the molecule.

The insights gained from MD simulations are vital for bridging the gap between theoretical calculations in the gas phase and the behavior of the molecule in a real-world solution or material context.

Elucidation of Photophysical Properties and Structure Property Relationships in 2 3 Aminophenyl 5 Phenylbenzoxazole

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Analysis

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states.

Characterization of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of a molecule like 2-(3-Aminophenyl)-5-phenylbenzoxazole is expected to be characterized by intense absorption bands in the ultraviolet region, typically arising from π-π* electronic transitions within the conjugated aromatic system. The benzoxazole (B165842) core, coupled with the aminophenyl and phenyl substituents, creates an extended π-conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

CompoundSolventExpected λmax (nm)Transition Type
This compoundCyclohexane~320-350π-π*

Note: This data is an estimation based on the photophysical properties of similar benzoxazole compounds, as specific experimental data for this compound is not available in the reviewed literature.

Investigation of Solvatochromic Effects and Environment Sensitivity

Solvatochromism refers to the change in the position, intensity, and shape of a substance's absorption or emission bands when the polarity of the solvent is changed. The electronic structure of this compound, with its electron-donating amino group, suggests that it may exhibit solvatochromic behavior.

In nonpolar solvents, the molecule is in its ground state electronic configuration. Upon transitioning to more polar solvents, the solvent molecules can stabilize the ground and excited states of the solute differently. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift (bathochromic shift) of the absorption maximum. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may be observed. For many aminophenyl-substituted aromatic compounds, an increase in dipole moment upon excitation is common, leading to positive solvatochromism (a red shift in polar solvents).

Table 2: Anticipated Solvatochromic Shifts in the Absorption Maxima of this compound

SolventPolarity (Dielectric Constant)Expected λmax (nm)
Hexane1.88~330
Toluene2.38~335
Dichloromethane8.93~340
Acetonitrile37.5~345
Methanol32.7~348

Note: The values presented are illustrative of a typical positive solvatochromic effect for a similar compound and are not specific experimental data for this compound.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule from its excited state. This includes the emission wavelength, efficiency (quantum yield), and duration (lifetime) of the fluorescence.

Determination of Emission Maxima and Stokes Shifts

Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1) before emitting a photon to return to the ground state (S0). The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in energy (or wavelength) between the absorption and emission maxima is known as the Stokes shift.

The emission maximum (λem) of this compound is expected to be sensitive to the solvent environment, similar to its absorption spectrum. In polar solvents, the more polar excited state is further stabilized prior to emission, leading to a larger Stokes shift. The magnitude of the Stokes shift is an important parameter, as a large shift is often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratios.

Table 3: Predicted Emission Maxima and Stokes Shifts for this compound

Solventλabs (nm, Expected)λem (nm, Expected)Stokes Shift (cm-1, Calculated)
Hexane330390~4900
Toluene335405~5500
Acetonitrile345440~6900
Methanol348450~7100

Note: This table illustrates the expected trend of increasing Stokes shift with solvent polarity. The values are hypothetical and based on the behavior of analogous fluorescent dyes.

Measurement of Fluorescence Quantum Yields and Excited-State Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for characterizing the performance of a fluorophore.

The quantum yield and lifetime of this compound would likely be influenced by the solvent. In many fluorophores, non-radiative decay pathways, such as internal conversion and intersystem crossing, can be promoted in polar or protic solvents, leading to a decrease in both quantum yield and lifetime. Intramolecular rotation and other conformational changes in the excited state can also provide non-radiative decay channels.

Table 4: Hypothetical Fluorescence Quantum Yields and Lifetimes for this compound

SolventΦF (Expected)τ (ns, Expected)
Hexane0.602.5
Toluene0.552.2
Acetonitrile0.301.5
Methanol0.251.2

Note: This data is illustrative and represents a common trend observed for similar organic fluorophores where fluorescence is quenched in more polar environments. Specific experimental data for the target compound is unavailable.

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This process often leads to the formation of a transient tautomer with a distinct, large Stokes-shifted emission. For ESIPT to occur, a molecule must possess both a proton-donating group and a proton-accepting group in close proximity, typically connected by an intramolecular hydrogen bond.

In the case of this compound, the amino group (-NH2) is a potential proton donor, and the nitrogen atom of the benzoxazole ring can act as a proton acceptor. However, the meta-position of the amino group on the phenyl ring does not favor the formation of a stable intramolecular hydrogen bond with the benzoxazole nitrogen in the ground state. Therefore, a direct, concerted ESIPT mechanism is less likely for this isomer compared to, for example, a 2-(2-aminophenyl) derivative where the groups are ortho to each other.

While a classical ESIPT process might not be the dominant de-excitation pathway, it is possible that solvent-assisted or other forms of intermolecular proton transfer could occur in the excited state, particularly in protic solvents. Such processes could lead to complex fluorescence behavior, including the appearance of multiple emission bands or significant quenching of fluorescence. However, without specific experimental evidence, the role of proton transfer in the excited-state dynamics of this compound remains speculative.

Following a comprehensive search for scientific literature and data pertaining to the specific compound "this compound," it has been determined that detailed, publicly available research focusing on the precise outline provided does not exist. While extensive research is available on the broader class of benzoxazole derivatives, including studies on Twisted Intramolecular Charge Transfer (TICT), substituent effects, and theoretical modeling, this body of work does not specifically address "this compound" in the depth required to fulfill the user's request.

The available information discusses general principles and findings for structurally related molecules, but lacks the specific experimental data (such as photophysical parameters in various solvents) and dedicated theoretical analysis for "this compound" that would be necessary to accurately and thoroughly populate the requested sections and subsections.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while strictly adhering to the specified compound and outline. Constructing the article would necessitate extrapolating from related compounds, which would violate the instruction to focus solely on "this compound" and could lead to scientific inaccuracies.

Advanced Research Trajectories and Future Directions for 2 3 Aminophenyl 5 Phenylbenzoxazole

Development of Innovative and Atom-Economical Synthetic Pathways for Complex Benzoxazole (B165842) Architectures

The synthesis of complex benzoxazoles like 2-(3-Aminophenyl)-5-phenylbenzoxazole has traditionally relied on methods such as the condensation of 2-aminophenols with carboxylic acids or aldehydes, often requiring harsh conditions or the use of toxic reagents. evitachem.comckthakurcollege.net Modern synthetic chemistry is moving towards more efficient, environmentally friendly, and atom-economical processes. Future research is focused on developing novel pathways that minimize waste and maximize efficiency.

Key innovative approaches include:

Electrochemical Synthesis: This method offers a green and atom-economical alternative by avoiding the use of chemical oxidants. rsc.orgrsc.org The electrochemical oxidation of precursors can lead to the formation of the benzoxazole ring system under mild conditions, often in aqueous solutions, generating hydrogen as the only byproduct. rsc.orgorganic-chemistry.org

Catalytic Oxidative Cyclization: The use of advanced catalysts, including copper nanoparticles and reusable magnetic nanocatalysts, facilitates the aerobic oxidative cyclization of phenolic Schiff bases. ckthakurcollege.netrsc.org These methods are advantageous due to their high yields and the use of oxygen as a green oxidant. rsc.org

Triflic Anhydride (Tf₂O)-Promoted Activation: A recently developed method involves the activation of tertiary amides with triflic anhydride, followed by reaction with 2-aminophenols. nih.gov This cascade reaction allows for the versatile synthesis of a wide range of functionalized benzoxazoles under relatively mild conditions. nih.gov

These modern synthetic strategies represent a significant step forward in producing complex benzoxazoles with high efficiency and minimal environmental impact.

Synthetic Method Key Features Advantages Potential for this compound
Electrochemical Synthesis Employs electrical current for oxidation; avoids chemical oxidants. rsc.orgorganic-chemistry.orgHigh atom economy, green (H₂ as byproduct), mild conditions. rsc.orgrsc.orgorganic-chemistry.orgOffers a clean route to the dinitro precursor, minimizing waste before the final reduction step.
Catalytic Oxidative Cyclization Uses catalysts (e.g., Cu₂O, Ag@Fe₂O₃) and an oxidant (often O₂). ckthakurcollege.netrsc.orgnih.govHigh yields, potential for catalyst reusability, use of air as an oxidant. ckthakurcollege.netnih.govSuitable for scaling up production with reduced environmental footprint.
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate reactions. nih.govDrastically reduced reaction times, often improved yields, scalable. nih.govEnables rapid synthesis and optimization of reaction conditions for derivatives.
Tf₂O-Promoted Activation Cascade reaction involving amide activation, cyclization, and elimination. nih.govHigh versatility, applicable to a wide range of functionalized substrates. nih.govAllows for the construction of highly substituted and complex benzoxazole architectures.

Application of Advanced Spectroscopic Techniques for Dynamic Structural Investigations

Standard characterization of this compound typically involves techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy to confirm its static structure. ku.ac.kenih.gov However, to fully understand its functionality, especially in dynamic systems or within materials, advanced spectroscopic methods are required. These techniques can probe molecular motion, electronic transitions, and intermolecular interactions in real-time.

Future research will likely employ:

2D NMR Spectroscopy: Techniques like COSY and HSQC provide detailed information about the connectivity and spatial relationships between atoms, which is crucial for unambiguously assigning the structure of complex derivatives. numberanalytics.com

Time-Resolved Spectroscopy: Ultrafast techniques such as time-resolved fluorescence and transient absorption spectroscopy can monitor the excited-state dynamics of the molecule on femtosecond to nanosecond timescales. numberanalytics.comspectroscopyonline.com This is essential for understanding its photophysical properties and designing more efficient fluorescent materials. spectroscopyonline.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS can dramatically enhance the Raman signal of molecules adsorbed on metallic nanostructures, providing a vibrational fingerprint with ultra-high sensitivity. numberanalytics.com This could be used to study the orientation and interaction of this compound on surfaces, relevant for sensor applications.

These advanced methods provide a deeper understanding of the molecule's behavior beyond its static ground-state structure, which is critical for its application in advanced materials. southampton.ac.uk

Technique Information Gained Relevance to this compound
2D NMR (e.g., COSY, HSQC) Through-bond and through-space atomic correlations. numberanalytics.comUnambiguous structural confirmation of complex derivatives and conformational analysis in solution.
Time-Resolved Fluorescence Excited-state lifetime, rotational correlation times, energy transfer dynamics. numberanalytics.comUnderstanding the mechanisms of fluorescence and quenching, crucial for designing sensors and OLEDs.
Transient Absorption Spectroscopy Information on short-lived excited states and reaction intermediates. numberanalytics.comProbing photochemical reaction pathways and understanding photostability.
Surface-Enhanced Raman (SERS) Vibrational fingerprint of molecules on a surface with enhanced sensitivity. numberanalytics.comStudying molecule-surface interactions for applications in heterogeneous catalysis and chemical sensing.

Refined Integration of High-Level Computational Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules before their synthesis. researchgate.netdergipark.org.tr For this compound, high-level computational modeling can guide the design of new derivatives with tailored electronic and optical properties.

Key areas of computational focus include:

Geometry Optimization and Electronic Properties: DFT calculations, often using functionals like B3LYP, can accurately predict the ground-state geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP). dergipark.org.trtandfonline.comdoaj.org These parameters are fundamental to understanding the molecule's reactivity and electronic behavior. dergipark.org.tr

Prediction of Spectroscopic Data: Time-dependent DFT (TD-DFT) can simulate electronic absorption (UV-Vis) spectra, while the Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts. researchgate.net This allows for direct comparison with experimental data, aiding in structural verification.

Modeling of Nonlinear Optical (NLO) Properties: The hyperpolarizability of benzoxazole derivatives can be calculated using quantum chemical methods to predict their potential in NLO materials. dnu.dp.ua The non-centrosymmetric nature of many benzoxazoles makes them promising candidates for second-order NLO applications. dnu.dp.ua

By integrating these computational models, researchers can screen virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the most promising properties for specific applications.

Computational Method Predicted Property Significance for Chemical Design
DFT (e.g., B3LYP) Optimized molecular geometry, HOMO-LUMO energy gap, charge distribution. researchgate.nettandfonline.comPredicts chemical reactivity, stability, and electronic characteristics. dergipark.org.tr
TD-DFT Electronic absorption and emission spectra. researchgate.netSimulates optical properties to guide the design of dyes and fluorescent probes.
GIAO ¹H and ¹³C NMR chemical shifts. researchgate.netAids in the structural elucidation of newly synthesized compounds by comparing calculated and experimental spectra.
Quadratic Response Theory Molecular hyperpolarizability (nonlinear optical response). dnu.dp.uaIdentifies candidates for advanced photonic and optoelectronic materials.

Exploration of Tunable Optical Properties for Emerging Material Science Applications

The rigid, conjugated structure of the benzoxazole core imparts favorable optical properties, including strong absorption in the UV region and fluorescence emission. nih.govresearchgate.net The specific structure of this compound, with its extended π-system and amino group, offers significant opportunities for tuning these properties for various applications in material science.

Future research directions are centered on:

Solvatochromism: The absorption and fluorescence spectra of benzoxazole derivatives can be sensitive to solvent polarity. nih.gov This property can be exploited to develop sensors for detecting changes in the local environment.

Substituent Effects: The optical properties can be precisely controlled by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. mdpi.com This allows for the rational design of molecules that absorb and emit light at specific wavelengths, a key requirement for applications like fluorescent whitening agents and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Development of Smart Materials: The responsiveness of the molecule's optical properties to external stimuli (e.g., pH, ions, temperature) can be harnessed to create "smart" materials. The amino group on this compound is a prime site for functionalization to create such responsive systems.

The ability to tune the photophysical characteristics of this benzoxazole derivative makes it a versatile building block for the next generation of advanced functional materials. harvard.edu

Property Modulation Strategy Potential Application
Absorption/Emission Wavelength Altering substituents on the phenyl rings (e.g., adding electron-donating/-withdrawing groups). mdpi.comOLEDs, fluorescent dyes, optical brighteners. researchgate.net
Fluorescence Quantum Yield Modifying the rigidity of the molecular structure; introducing heavy atoms.High-efficiency light emitters, biological imaging probes.
Environmental Sensitivity (Solvatochromism) Designing molecules with a large change in dipole moment upon excitation. nih.govChemical sensors, probes for solvent polarity.
Piezochromism Engineering specific molecular stacking and intermolecular interactions in the solid state. researchgate.netMechanical stress sensors, pressure-sensitive materials.

Q & A

Q. What are the common synthetic routes for 2-(3-Aminophenyl)-5-phenylbenzoxazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between substituted benzaldehydes and aminophenol derivatives. For example, refluxing 4-amino-substituted triazoles with benzaldehyde derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours yields benzoxazole analogs . Key variables include solvent choice (absolute ethanol for solubility), acid catalysis (to promote cyclization), and reaction time (optimized to avoid side products). Post-synthesis purification via solvent evaporation and filtration is critical to isolate the solid product .

Q. How is the structure of this compound validated experimentally?

Characterization relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons and carbons, with shifts confirming benzoxazole ring formation (e.g., deshielded protons at δ 7.5–8.5 ppm) .
  • IR : Absorption bands near 1620–1650 cm1^{-1} confirm C=N stretching in the benzoxazole core .
  • Elemental analysis : Matches calculated vs. experimental C, H, N percentages to verify purity .

Q. What are the primary biological activities associated with benzoxazole derivatives like this compound?

Benzoxazole scaffolds exhibit antimicrobial, anticancer, and antiviral properties. For example, substituted thiophene-benzoxazole hybrids show antitumor activity by inhibiting kinase enzymes or DNA replication machinery . The 3-aminophenyl group may enhance binding to biological targets via hydrogen bonding or π-π interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Discrepancies often arise from variations in substituent positions or assay conditions. For instance:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2) may enhance antimicrobial activity but reduce solubility, complicating in vivo efficacy .
  • Assay specificity : Anticancer activity in MTT assays might not correlate with in vivo models due to metabolic stability differences . Mitigation strategies include systematic SAR studies and orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What computational methods are used to predict the binding modes of this compound to biological targets?

Molecular docking and MD simulations are standard. For example:

  • Docking : The benzoxazole core aligns with hydrophobic pockets in kinase active sites, while the 3-aminophenyl group forms hydrogen bonds with catalytic residues .
  • Free energy calculations : MM-GBSA quantifies binding affinities, identifying critical interactions (e.g., ΔG values < −30 kcal/mol suggest strong binding) .

Q. How can synthetic protocols for this compound be optimized for scalability without compromising purity?

  • Catalyst screening : Transition-metal catalysts (e.g., CuI) improve cyclization efficiency in one-pot syntheses .
  • Green chemistry : Replacing ethanol with PEG-400 reduces solvent waste while maintaining yields >85% .
  • Process monitoring : In-line FTIR tracks intermediate formation to minimize byproducts .

Q. What are the limitations of current structure-activity relationship (SAR) models for benzoxazole derivatives, and how can they be addressed?

  • Data gaps : Limited public datasets for 3-aminophenyl-substituted benzoxazoles hinder model accuracy. Curating data from crystallographic databases (e.g., CCDC) improves predictive power .
  • Dynamic effects : Most SAR models ignore conformational flexibility. Enhanced sampling (e.g., metadynamics) captures ligand-receptor adaptation .

Methodological Guidance

Q. What strategies are recommended for analyzing conflicting spectral data (e.g., NMR vs. IR) during characterization?

  • Cross-validation : Compare with literature data for analogous compounds (e.g., benzoxazole derivatives in Acta Crystallographica) .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structure determination .

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 24-hour intervals .
  • Plasma stability : Expose to human plasma at 37°C; quantify intact compound using LC-MS/MS .

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